2-(4-Chlorophenyl)-7,8-dimethyl-4-phenyl-3H-1,5-benzodiazepine
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Overview
Description
2-(4-Chlorophenyl)-7,8-dimethyl-4-phenyl-3H-1,5-benzodiazepine is a benzodiazepine derivative known for its potential pharmacological properties Benzodiazepines are a class of psychoactive drugs known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-7,8-dimethyl-4-phenyl-3H-1,5-benzodiazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with a suitable diketone or aldehyde in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-7,8-dimethyl-4-phenyl-3H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can be conducted using appropriate halogenating or nitrating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-Chlorophenyl)-7,8-dimethyl-4-phenyl-3H-1,5-benzodiazepine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-7,8-dimethyl-4-phenyl-3H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties
Uniqueness
2-(4-Chlorophenyl)-7,8-dimethyl-4-phenyl-3H-1,5-benzodiazepine is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique substitution pattern on the benzodiazepine core may result in different binding affinities and effects on the GABA receptor .
Properties
CAS No. |
143248-12-8 |
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Molecular Formula |
C23H19ClN2 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-7,8-dimethyl-2-phenyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C23H19ClN2/c1-15-12-22-23(13-16(15)2)26-21(18-8-10-19(24)11-9-18)14-20(25-22)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3 |
InChI Key |
XNMYPBHIXDGHPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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